Anthralin
Overview
Description
. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Anthralin has been in use for over a century and is known for its anti-inflammatory and anti-proliferative properties .
Mechanism of Action
Anthralin, also known as dithranol, is a synthetic compound used in the treatment of psoriasis . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
This compound primarily targets keratinocytes, which are epidermal skin cells . It also affects T-cells . These cells play a crucial role in the inflammatory and hyperproliferative aspects of psoriasis .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of keratinocytes and preventing the action of T-cells . It promotes cell differentiation, likely through mitochondrial dysfunction . The production of free radicals may also contribute to its anti-psoriatic effect .
Biochemical Pathways
This compound influences several biochemical pathways. It reduces the synthesis of DNA and the mitotic activity in the hyperplastic epidermis, normalizing the rate of cell proliferation and keratinization . It also inhibits the secretion of pro-inflammatory cytokines from human monocytes .
Pharmacokinetics
The chemical structure of this compound allows for dual solubility, permitting the compound to be absorbed well through the epidermis .
Result of Action
The molecular and cellular effects of this compound’s action include a dose-dependent inhibition of cytokine secretion from human monocytes . This leads to an anti-inflammatory and anti-proliferative activity, which is beneficial in the treatment of psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, salicylic acid is frequently added to this compound to augment its stability and increase its penetration and efficacy . Furthermore, the formulation of this compound in liposomal and ethosomal gels has been shown to enhance its efficacy against psoriasis and reduce its side effects .
Biochemical Analysis
Biochemical Properties
Anthralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It controls skin growth by reducing the synthesis of DNA and the mitotic activity in the hyperplastic epidermis, normalizing the rate of cell proliferation and keratinization . This compound interacts with redox components in different biological membranes, leading to alterations in subcellular and cellular redox status and energy metabolism . It also inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits oxygen consumption in keratinocytes, fibroblasts, yeast, and ascites cells, and skin . This inhibition is associated with mitochondrial dysfunction, leading to decreased ATP synthesis and altered cellular metabolism . This compound also influences cell signaling pathways and gene expression by reducing DNA synthesis and mitotic activity, thereby normalizing cell proliferation and keratinization . Additionally, it promotes cell differentiation and prevents the action of T-cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound acts as an electron donor to membrane-associated redox components, inhibiting ATP synthesis in mitochondria and other biological systems . It inhibits the proliferation of keratinocytes by reducing DNA synthesis and mitotic activity . This compound also prevents the action of T-cells and promotes cell differentiation, likely through mitochondrial dysfunction . The production of free radicals may contribute to its anti-psoriatic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to be a strong reductant that is readily oxidized by light, trace concentrations of metal ions, and oxygen . This oxidation can lead to degradation of the compound, affecting its stability and long-term efficacy. In vitro and in vivo studies have shown that this compound can cause skin irritation, such as redness, itching, and a burning sensation . These effects are usually temporary and subside after discontinuation of the treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces DNA synthesis and mitotic activity, normalizing cell proliferation and keratinization . At high doses, this compound can cause skin irritation and staining of nearby skin, nails, clothing, and other objects that come in contact with the treated patient . Long-term use of high doses may also lead to increased photosensitivity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to redox reactions and energy metabolism. It interacts with redox components in different biological membranes, leading to alterations in subcellular and cellular redox status and energy metabolism . This compound also inhibits ATP synthesis in mitochondria by acting as an electron donor to membrane-associated redox components . This inhibition affects metabolic flux and metabolite levels, contributing to its anti-psoriatic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the plasma membrane of keratinocytes and subsequently accumulates in mitochondria . This accumulation leads to inhibition of oxygen consumption and ATP synthesis in keratinocytes, fibroblasts, yeast, and ascites cells . This compound’s dual solubility allows it to be absorbed well through the epidermis, enhancing its efficacy in topical formulations .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It accumulates in mitochondria, where it inhibits ATP synthesis and alters cellular redox status . This localization is likely directed by specific targeting signals or post-translational modifications that direct this compound to mitochondria and other subcellular compartments . The accumulation of this compound in mitochondria contributes to its anti-psoriatic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthralin can be synthesized through several routes. One common method involves the oxidation of chrysarobin to form this compound. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining this compound of pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Anthralin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as anthralyl radicals and anthralyl anions. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Anthralin has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound in studies of redox reactions and radical chemistry.
Biology: It is studied for its effects on cellular processes, including DNA synthesis and cell proliferation.
Medicine: this compound is primarily used in the treatment of psoriasis.
Comparison with Similar Compounds
Anthralin is often compared with other anti-psoriatic agents, such as:
Calcipotriol: A synthetic derivative of vitamin D3, calcipotriol is used in the treatment of psoriasis.
Coal Tar: Coal tar is another topical treatment for psoriasis.
Tazarotene: A topical retinoid, tazarotene is used for the treatment of psoriasis and acne.
This compound remains unique due to its dual solubility, allowing it to be absorbed well through the epidermis, and its ability to target both the inflammatory and hyperproliferative aspects of psoriasis .
Properties
IUPAC Name |
1,8-dihydroxy-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWLKWWNNJHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024538 | |
Record name | Anthralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,8,9-Anthracenetriol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7933 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1143-38-0 | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dithranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthralin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | anthralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8-Dihydroxyanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dihydroxyanthracen-9(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTHRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
349 to 358 °F (NTP, 1992), 178-182 °C | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.